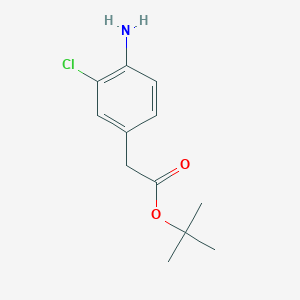

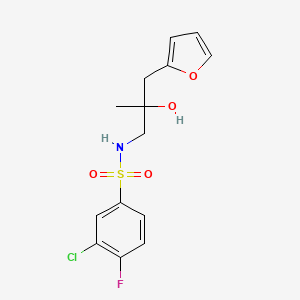

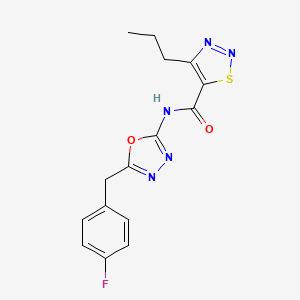

![molecular formula C20H22F3N5O2 B2547108 N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide CAS No. 1775492-89-1](/img/structure/B2547108.png)

N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved various steps, including a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidinyl group, a piperidyl group, and a trifluoromethyl group .Scientific Research Applications

Capillary Electrophoresis of Related Substances : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, highlighting the method's promise for quality control in pharmaceuticals (Ye et al., 2012).

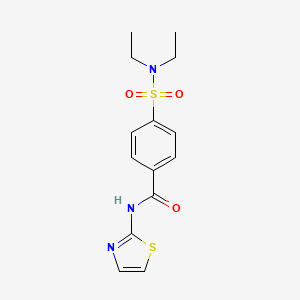

Synthesis of Novel Anti-inflammatory and Analgesic Agents : Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed these compounds' significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Histone Deacetylase Inhibition for Cancer Therapy : A compound designed for selective histone deacetylase (HDAC) inhibition demonstrated significant antitumor activity and has entered clinical trials, underscoring its potential as an anticancer drug (Zhou et al., 2008).

Antiarrhythmic Activity of Trifluoroethoxybenzamides : The synthesis and evaluation of benzamides with trifluoroethoxy ring substituents showed promising oral antiarrhythmic activity in mice, indicating potential for clinical trial as antiarrhythmic agents (Banitt et al., 1977).

Metabolism of Antineoplastic Tyrosine Kinase Inhibitors : A study on flumatinib metabolism in chronic myelogenous leukemia patients identified the main metabolic pathways, offering insights into the drug's pharmacokinetics and potential for tailored therapy (Gong et al., 2010).

KCQN2/Q3 Potassium Channel Openers for Epilepsy Treatment : Research identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, demonstrating their activity in rodent models of epilepsy and pain, though further development was halted due to toxicities (Amato et al., 2011).

Mechanism of Action

Properties

IUPAC Name |

N-[2-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c1-13-25-16(20(21,22)23)11-17(26-13)28-9-7-15(8-10-28)27-18(29)12-24-19(30)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,24,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGPNZPNZPTIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)